![molecular formula C10H6BrCl2NO B7895398 5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole](/img/structure/B7895398.png)
5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole
Overview
Description
5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C10H6BrCl2NO and its molecular weight is 306.97 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isoxazole derivatives, including those related to "5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole", have been studied for their potential biological activities, such as antimicrobial and antitubercular properties (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Research has been conducted on the synthesis of various isoxazole derivatives, including methods for synthesizing 5-fluoroalkyl-substituted isoxazoles, indicating the compound's utility in organic chemistry (Chalyk et al., 2019).
Studies have shown the synthesis of 5-substituted isoxazole-4-carboxylic esters, demonstrating the versatility of isoxazole compounds in chemical synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
There has been research on the synthesis and biological activity of isoxazole-based heterocycles, indicating potential pharmaceutical applications (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
The compound's potential in creating biologically active molecules, such as anticonvulsants, has also been explored (Uno, Kurokawa, Masuda, & Nishimura, 1979).
properties
IUPAC Name |
5-(bromomethyl)-3-(3,4-dichlorophenyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl2NO/c11-5-7-4-10(14-15-7)6-1-2-8(12)9(13)3-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUXZVHQUMAPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)CBr)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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